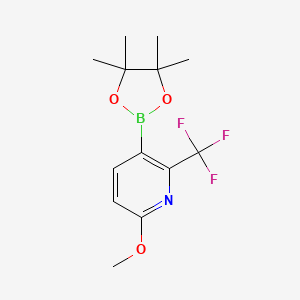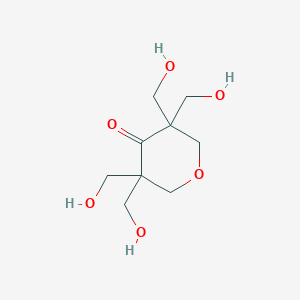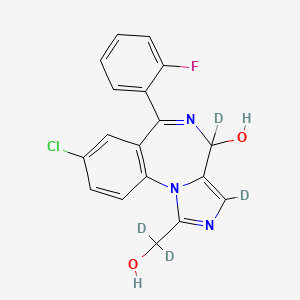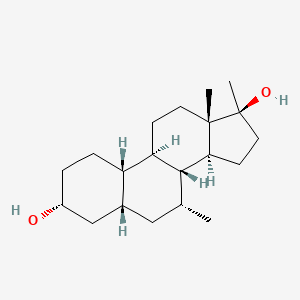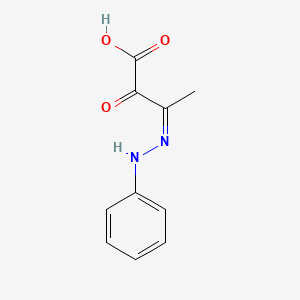
3-(Chloromethyl)-4-methyl-1,2-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-4-methyl-1,2-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group attached to the third carbon and a methyl group attached to the fourth carbon of the thiazole ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methyl-1,2-thiazole can be achieved through several methods. One common approach involves the reaction of 4-methylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the chloromethylation process, and the use of phase-transfer catalysts can further enhance the reaction rate .
化学反应分析
Types of Reactions
3-(Chloromethyl)-4-methyl-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups on the thiazole ring.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding methylthiazole.
Common Reagents and Conditions
Substitution: Sodium thiolate, amines, alcohols; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide, potassium permanganate; reactions are usually performed in aqueous or mixed solvent systems.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted thiazoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .
科学研究应用
3-(Chloromethyl)-4-methyl-1,2-thiazole has several scientific research applications:
作用机制
The mechanism of action of 3-(Chloromethyl)-4-methyl-1,2-thiazole involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to inhibit enzyme activity or modify protein function, making it useful in drug design and development .
相似化合物的比较
Similar Compounds
4-Methylthiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Methyl-4-chlorothiazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Chloromethylthiazole:
Uniqueness
3-(Chloromethyl)-4-methyl-1,2-thiazole is unique due to the specific positioning of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the production of various biologically active compounds .
属性
分子式 |
C5H6ClNS |
|---|---|
分子量 |
147.63 g/mol |
IUPAC 名称 |
3-(chloromethyl)-4-methyl-1,2-thiazole |
InChI |
InChI=1S/C5H6ClNS/c1-4-3-8-7-5(4)2-6/h3H,2H2,1H3 |
InChI 键 |
SFDAWXBDEGEJRS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSN=C1CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



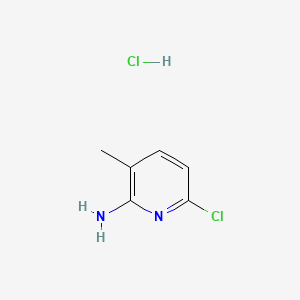
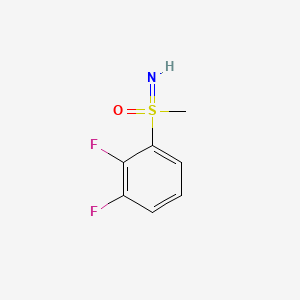

![N-[(6aS,8S)-2-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,12-octahydro-6,12-dioxopyrido[2,1-c][1,4]benzodiazepin-8-yl]-N'-(1-methylethyl)-urea](/img/structure/B13450164.png)
